AT₁ Receptor Antagonist Potency: N-Desmethyl Telmisartan IC₅₀ = 15 nM vs. Telmisartan IC₅₀ = 9.2 nM
In a direct head-to-head comparison using a functional antagonist assay, N-Desmethyl Telmisartan exhibited an IC₅₀ of 15 nM for inhibiting angiotensin II-induced activation of the human AT₁ receptor overexpressed in CHO-K1 cells [1]. Under comparable assay conditions, the parent compound telmisartan displayed an IC₅₀ of 9.2 nM, representing a 1.6-fold lower potency for the desmethyl analog [2]. This quantitative difference confirms that the N-demethylation of telmisartan results in a measurable, though modest, reduction in AT₁ receptor antagonism.
| Evidence Dimension | AT₁ receptor antagonism (functional IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 15 nM |
| Comparator Or Baseline | Telmisartan: IC₅₀ = 9.2 nM |
| Quantified Difference | 15 nM vs. 9.2 nM (1.6-fold lower potency) |
| Conditions | Human AT₁ receptor overexpressed in CHO-K1 cells; antagonist activity measured via HTRF-based IP-one assay after 90 min incubation with 10 nM angiotensin II (for N-desmethyl telmisartan) and via ¹²⁵I-AngII radioligand binding (for telmisartan). |
Why This Matters
This quantitative potency difference validates that N-desmethyl telmisartan cannot be used as a substitute for telmisartan in AT₁ receptor pharmacology studies and underscores the necessity of a dedicated reference standard for accurate in vitro characterization.
- [1] BindingDB. BDBM50577226 (CHEMBL4872989). Affinity Data for N-Desmethyl Telmisartan at Human AT1 Receptor. 2022. View Source
- [2] Ojima M, et al. In vitro antagonistic properties of a new angiotensin II type 1 receptor blocker, azilsartan, in receptor binding and function studies. J Pharmacol Exp Ther. 2011;336(3):801-808. View Source
